molecular formula C16H16N2O3S B11511154 N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide

N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide

Cat. No.: B11511154
M. Wt: 316.4 g/mol
InChI Key: KKPUKKVYPDPZRO-UHFFFAOYSA-N
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Description

N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, an ethylsulfanyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide typically involves the following steps:

    Thioether Formation: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzene ring.

    Benzylation: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the ethylsulfanyl group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of deubiquitinating enzymes.

    Medicine: Studied for its potential anticancer properties, as it may inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoconductive materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its potential anticancer activity, the compound may inhibit deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells. The ethylsulfanyl and nitro groups play crucial roles in binding to the active site of the target enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide can be compared with other benzamide derivatives to highlight its uniqueness:

    N-benzyl-2-(methylsulfanyl)-4-nitrobenzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. The ethylsulfanyl group may confer different physicochemical properties and biological activities.

    N-benzyl-2-(ethylsulfanyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group. The nitro group in this compound may enhance its electron-withdrawing properties, affecting its reactivity and interactions with biological targets.

    N-benzyl-2-(ethylsulfanyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group. The nitro group may provide different electronic effects compared to the chloro group, influencing the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-benzyl-2-ethylsulfanyl-4-nitrobenzamide

InChI

InChI=1S/C16H16N2O3S/c1-2-22-15-10-13(18(20)21)8-9-14(15)16(19)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

KKPUKKVYPDPZRO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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